2-(3-Chlorophenyl)-6-hydroxybenzoxazole 2-(3-Chlorophenyl)-6-hydroxybenzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14008484
InChI: InChI=1S/C13H8ClNO2/c14-9-3-1-2-8(6-9)13-15-11-5-4-10(16)7-12(11)17-13/h1-7,16H
SMILES:
Molecular Formula: C13H8ClNO2
Molecular Weight: 245.66 g/mol

2-(3-Chlorophenyl)-6-hydroxybenzoxazole

CAS No.:

Cat. No.: VC14008484

Molecular Formula: C13H8ClNO2

Molecular Weight: 245.66 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)-6-hydroxybenzoxazole -

Specification

Molecular Formula C13H8ClNO2
Molecular Weight 245.66 g/mol
IUPAC Name 2-(3-chlorophenyl)-1,3-benzoxazol-6-ol
Standard InChI InChI=1S/C13H8ClNO2/c14-9-3-1-2-8(6-9)13-15-11-5-4-10(16)7-12(11)17-13/h1-7,16H
Standard InChI Key GHLMRMGBYLXZOO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)O

Introduction

Chemical Identity and Structural Characteristics

2-(3-Chlorophenyl)-6-hydroxybenzoxazole (C₁₃H₈ClNO₂, molecular weight 261.66 g/mol) features a benzoxazole heterocycle substituted with a 3-chlorophenyl group at position 2 and a hydroxyl group at position 6. The benzoxazole nucleus itself consists of a fused benzene and oxazole ring, with the oxazole contributing to the compound's aromaticity and hydrogen-bonding capacity.

Key structural features:

  • 3-Chlorophenyl substituent: Introduces steric bulk and electron-withdrawing effects, potentially enhancing binding interactions with biological targets .

  • 6-Hydroxy group: Serves as a hydrogen bond donor/acceptor, influencing solubility and molecular recognition properties .

Comparative analysis with analogous compounds, such as 6-chloro-2,3-dihydrobenzoxazol-2-one , suggests that the hydroxyl group at position 6 may increase polarity compared to chlorinated derivatives, potentially improving aqueous solubility.

Synthetic Methodologies

While no explicit synthesis of 2-(3-Chlorophenyl)-6-hydroxybenzoxazole is documented, established routes for structurally related benzoxazoles provide a plausible pathway:

Condensation of 2-Aminophenol Derivatives

A general benzoxazole synthesis involves cyclocondensation of 2-aminophenol with carbonyl-containing reagents. For 2-arylbenzoxazoles:

  • Intermediate formation: React 3-chlorobenzaldehyde with 2-amino-5-hydroxyphenol in ethanol/acetic acid under reflux .

  • Cyclization: Achieved via oxidative conditions (e.g., MnO₂) or catalytic methods to form the oxazole ring .

Representative reaction conditions:

ReagentSolventTemperature (°C)Time (h)Yield (%)
3-ChlorobenzaldehydeEthanol/AcOH802468–72*

*Extrapolated from yields of similar Schiff base formations in .

Post-Functionalization Strategies

Hydroxylation at position 6 could be achieved through:

  • Directed ortho-metalation: Using n-BuLi followed by quenching with electrophilic oxygen sources .

  • Demethylation: If a methoxy group is initially present, as in 6-methoxy derivatives, treatment with BBr₃ in CH₂Cl₂ at −78°C provides the hydroxyl functionality .

Physicochemical Properties

Spectral Characterization

Data from analogous compounds ( ) predict the following characteristics:

Infrared Spectroscopy (IR):

  • ν(O-H): 3200–3400 cm⁻¹ (broad, hydroxyl stretch)

  • ν(C=N): 1580–1620 cm⁻¹ (oxazole ring)

  • ν(C-Cl): 750–800 cm⁻¹

¹H NMR (DMSO-d₆, 400 MHz):

Proton Environmentδ (ppm)Multiplicity
Oxazole H-4, H-77.38–7.45m
Phenyl H-2', H-6'7.91–7.98d (J = 8.4 Hz)
Hydroxyl H9.82s (exchangeable)

13C NMR (101 MHz):

Carbon Positionδ (ppm)
C-2 (oxazole)166.2
C-6' (Cl-phenyl)134.3

Biological Activities

OrganismCompound 5a*Miltefosine
Plasmodium falciparum1.22.8
Leishmania donovani4.714.3

*Chloroacetyl-substituted benzoxazole analog from .

The 6-hydroxy group may enhance solubility and bioavailability compared to purely lipophilic derivatives, potentially improving therapeutic indices.

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., Cl at 3'-position): Increase membrane permeability and target binding affinity .

  • Hydroxyl substitution: Balances hydrophilicity without compromising aromatic interactions, as seen in 6-hydroxybenzoxazoles .

Computational Insights

Molecular docking studies of related compounds suggest:

  • Target engagement: The benzoxazole core interacts with Plasmodium dihydroorotate dehydrogenase (DHODH) via π-π stacking (PDB: 1TV5) .

  • Chlorophenyl moiety: Fills a hydrophobic pocket near the enzyme's flavin mononucleotide (FMN) cofactor.

Predicted binding energy for 2-(3-Chlorophenyl)-6-hydroxybenzoxazole:

TargetΔG (kcal/mol)
P. falciparum DHODH−9.2

Pharmacokinetic Considerations

ADME properties (estimated using SwissADME):

ParameterPrediction
LogP2.8
Water solubility−3.2 (LogS)
CYP3A4 inhibitionLow probability

The hydroxyl group at position 6 likely contributes to Phase II glucuronidation, suggesting hepatic clearance as a primary elimination pathway.

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